

# Technical Guide: Spectral Analysis of 5-((tert-Butyldimethylsilyl)oxy)pentanal

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## Compound of Interest

Compound Name: 5-((tert-Butyldimethylsilyl)oxy)pentanal

Cat. No.: B1311646

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for **5-((tert-Butyldimethylsilyl)oxy)pentanal**. The information contained herein is essential for the identification, characterization, and quality control of this compound in research and development settings.

Compound Information:

- IUPAC Name: 5-[tert-butyl(dimethyl)silyl]oxypentanal[1]
- CAS Number: 87184-80-3[1]
- Molecular Formula: C<sub>11</sub>H<sub>24</sub>O<sub>2</sub>Si[1]
- Molecular Weight: 216.39 g/mol [1]

## Nuclear Magnetic Resonance (NMR) Spectral Data

The following tables summarize the predicted <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **5-((tert-Butyldimethylsilyl)oxy)pentanal**. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~9.77	t	1H	-CHO
~3.62	t	2H	-CH <sub>2</sub> -O-Si
~2.44	dt	2H	-CH <sub>2</sub> -CHO
~1.65	m	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CHO
~1.55	m	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -
0.89	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>
0.05	s	6H	-Si(CH <sub>3</sub> ) <sub>2</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data

Chemical Shift (ppm)	Assignment
~202.8	-CHO
~62.8	-CH <sub>2</sub> -O-Si
~43.8	-CH <sub>2</sub> -CHO
~32.1	-O-CH <sub>2</sub> -CH <sub>2</sub> -
~21.8	-CH <sub>2</sub> -CH <sub>2</sub> -CHO
25.9	-C(CH <sub>3</sub> ) <sub>3</sub>
18.3	-C(CH <sub>3</sub> ) <sub>3</sub>
-5.3	-Si(CH <sub>3</sub> ) <sub>2</sub>

## Mass Spectrometry (MS) Data

The mass spectrometry data presented below was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Table 3: Key Fragments from GC-MS Analysis

m/z	Relative Intensity	Proposed Fragment
216	Low	$[M]^+$ (Molecular Ion)
201	Moderate	$[M - CH_3]^+$
159	High	$[M - C(CH_3)_3]^+$
117	Moderate	$[Si(CH_3)_2(C(CH_3)_3)]^+$
75	High	$[(CH_3)_2SiOH]^+$
73	Moderate	$[Si(CH_3)_3]^+$
57	High	$[C(CH_3)_3]^+$

## Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for silyl ethers and aldehydes.

### NMR Spectroscopy

Objective: To obtain  $^1H$  and  $^{13}C$  NMR spectra for structural elucidation.

Materials:

- **5-((tert-Butyldimethylsilyl)oxy)pentanal**
- Deuterated chloroform ( $CDCl_3$ )
- NMR tubes
- NMR spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **5-((tert-Butyldimethylsilyl)oxy)pentanal** in approximately 0.7 mL of  $CDCl_3$  in a clean, dry NMR

tube.

- Instrument Setup:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve optimal homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the  $^1\text{H}$  NMR spectrum using standard acquisition parameters.
  - Typically, a  $90^\circ$  pulse is used with a relaxation delay of 1-2 seconds.
  - Process the resulting Free Induction Decay (FID) with a Fourier transform.
  - Phase the spectrum and reference the TMS peak (or residual solvent peak) to 0.00 ppm.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence.
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
  - Process the FID, phase the spectrum, and reference the  $\text{CDCl}_3$  solvent peak to 77.16 ppm.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

- **5-((tert-Butyldimethylsilyl)oxy)pentanal**
- Dichloromethane (DCM), HPLC grade

- GC-MS instrument with an EI source

Procedure:

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in dichloromethane.
- GC Method:
  - Injector Temperature: 250 °C
  - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  - Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
  - Injection Volume: 1 µL (splitless mode).
- MS Method:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 400.
  - Ion Source Temperature: 230 °C
  - Quadrupole Temperature: 150 °C
- Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the analyte.

## Visualization of MS Fragmentation

The following diagram illustrates the proposed fragmentation pathway for **5-((tert-Butyldimethylsilyl)oxy)pentanal** under electron ionization.

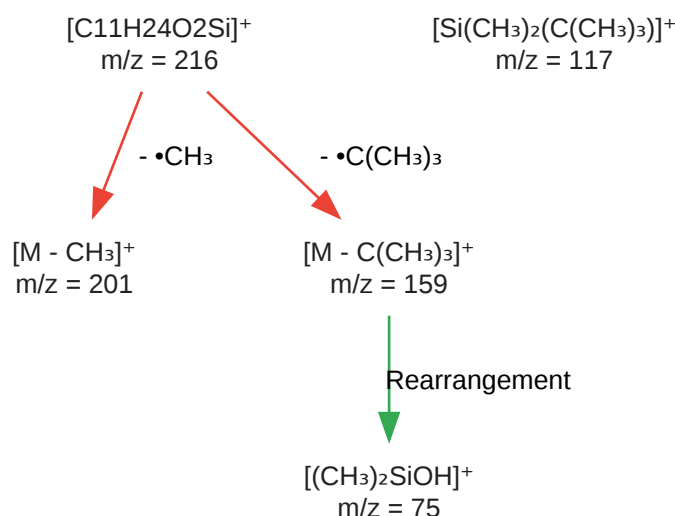


Figure 1. Proposed MS Fragmentation Pathway

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## References

- 1. 5-((tert-Butyldimethylsilyl)oxy)pentanal | C<sub>11</sub>H<sub>24</sub>O<sub>2</sub>Si | CID 10987703 - PubChem [pubchem.ncbi.nlm.nih.gov]
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